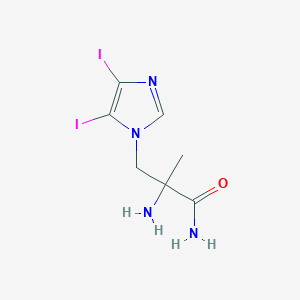
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide typically involves the iodination of an imidazole derivative followed by amide formation. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agents, and the reactions are carried out under controlled temperatures to ensure selective iodination at the desired positions on the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of diiodoimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully deiodinated imidazole derivatives.
Substitution: Formation of azidoimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms on the imidazole ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide
Uniqueness
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is unique due to the presence of a methyl group on the propanamide chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles.
Propiedades
Fórmula molecular |
C7H10I2N4O |
|---|---|
Peso molecular |
419.99 g/mol |
Nombre IUPAC |
2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H10I2N4O/c1-7(11,6(10)14)2-13-3-12-4(8)5(13)9/h3H,2,11H2,1H3,(H2,10,14) |
Clave InChI |
GSXWSLFVBOSDQS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC(=C1I)I)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


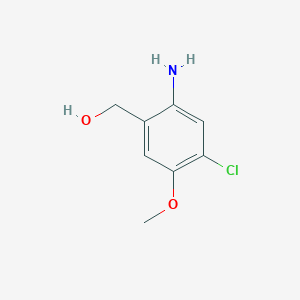
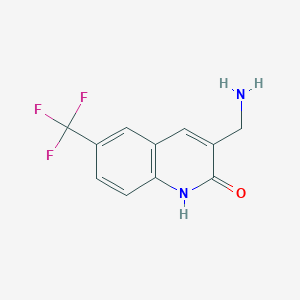
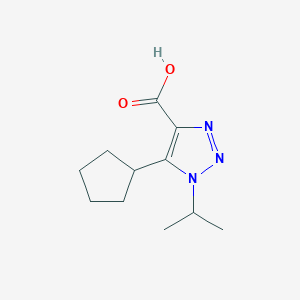
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)


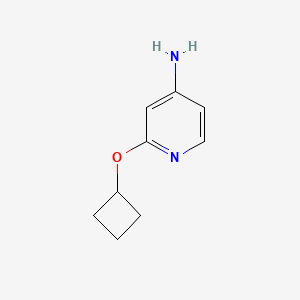
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
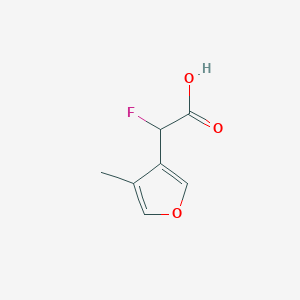
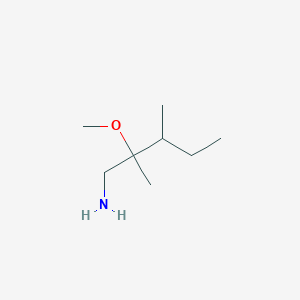
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)

